4H-1-Benzopyran-4-one, 3-amino-2,3-dihydro-
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Description
“4H-1-Benzopyran-4-one, 3-amino-2,3-dihydro-” is a chemical compound. It has a molecular formula of C9H8O2 and a molecular weight of 148.1586 .
Synthesis Analysis
The synthesis of related compounds has been reported in the literature. For instance, a new synthetic methodology has been developed to afford the carboxamide-phthalide through an oxidative contraction ring rearrangement from a novel 3,4-diaminoisocoumarin derivative . Another study reported the synthesis of benzopyran-4-one-isoxazole conjugates via the Vilsmeier–Haack formylation reaction .Molecular Structure Analysis
The molecular structure of “4H-1-Benzopyran-4-one, 3-amino-2,3-dihydro-” can be analyzed using various techniques. The structure is available as a 2D Mol file or as a computed 3D SD file .Physical And Chemical Properties Analysis
The physical and chemical properties of “4H-1-Benzopyran-4-one, 3-amino-2,3-dihydro-” include a molecular weight of 148.1586 . More detailed properties such as boiling point, critical temperature, and density can be obtained from databases like the NIST/TRC Web Thermo Tables .Future Directions
The future directions for the study of “4H-1-Benzopyran-4-one, 3-amino-2,3-dihydro-” could involve further exploration of its synthesis, reactivity, and potential biological activity. The development of new synthetic methodologies and the study of related compounds could also provide valuable insights .
properties
CAS RN |
20811-42-1 |
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Product Name |
4H-1-Benzopyran-4-one, 3-amino-2,3-dihydro- |
Molecular Formula |
C9H9NO2 |
Molecular Weight |
163.17 g/mol |
IUPAC Name |
3-amino-2,3-dihydrochromen-4-one |
InChI |
InChI=1S/C9H9NO2/c10-7-5-12-8-4-2-1-3-6(8)9(7)11/h1-4,7H,5,10H2 |
InChI Key |
GQGXWCHTYSBDRU-UHFFFAOYSA-N |
SMILES |
C1C(C(=O)C2=CC=CC=C2O1)N |
Canonical SMILES |
C1C(C(=O)C2=CC=CC=C2O1)N |
Origin of Product |
United States |
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